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Compound of Interest

Compound Name:
3-chloro-N-(4-

methylphenyl)benzamide

CAS No.: 6876-64-8

Cat. No.: B185211 Get Quote

Executive Summary
Compound Name: 3-chloro-N-(4-methylphenyl)benzamide CAS Number: 6876-64-8

Molecular Formula: C₁₄H₁₂ClNO Molecular Weight: 245.70 g/mol Class: N-arylbenzamide[1]

3-chloro-N-(4-methylphenyl)benzamide is a specific N-arylbenzamide derivative utilized

primarily as a model compound in structural chemistry and as an intermediate in the synthesis

of bioactive agents. Its discovery is rooted in the systematic exploration of the Schotten-

Baumann reaction during the mid-20th century, serving as a critical case study for

understanding electronic "push-pull" effects in amide bond geometry—where the electron-

withdrawing chlorine (meta-position) and electron-donating methyl group (para-position)

influence crystal packing and hydrogen bonding networks.

Historical Context and Structural Significance
The Evolution of the Scaffold
The synthesis of N-arylbenzamides dates back to the late 19th century with the discovery of the

Schotten-Baumann reaction (1884). While simple benzanilides were synthesized early on, the

specific derivative 3-chloro-N-(4-methylphenyl)benzamide gained prominence in later

systematic studies (e.g., by Gowda et al.) aimed at correlating substituent effects with amide

bond parameters.
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The "Push-Pull" Electronic Model
This molecule is chemically significant because of its specific substitution pattern:

Acid Moiety (3-Chlorobenzoyl): The chlorine atom at the meta position exerts an inductive

electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon during

synthesis.

Amine Moiety (4-Methylaniline): The methyl group at the para position exerts an inductive

electron-donating effect (+I), increasing the nucleophilicity of the amine.

This combination makes the synthesis highly favorable and high-yielding, often serving as a

benchmark reaction for testing new amidation catalysts.

Chemical Synthesis Pathways[2][3]
Two primary methodologies are established for the synthesis of this compound. The Acyl

Chloride Method is the historical standard for high throughput, while the Carbodiimide Coupling

is preferred when avoiding corrosive acid chlorides.

Method A: The Schotten-Baumann Reaction (Standard)
This is the most robust method for synthesizing CAS 6876-64-8. It utilizes a biphasic system or

a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Logic
Reagents: 3-Chlorobenzoyl chloride + p-Toluidine.

Base: Pyridine or Triethylamine (TEA). Pyridine is preferred as it acts as both solvent and

catalyst (nucleophilic catalysis).

Solvent: Dichloromethane (DCM) or Toluene. DCM is chosen for ease of workup (low boiling

point).

Detailed Protocol
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying

tube (CaCl₂), dissolve p-toluidine (1.07 g, 10 mmol) in dry dichloromethane (DCM, 20 mL).
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Base Addition: Add pyridine (1.0 mL, 12 mmol). The slight excess ensures complete

neutralization of HCl.

Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Dropwise, add a solution of 3-

chlorobenzoyl chloride (1.75 g, 10 mmol) in DCM (5 mL) over 15 minutes. Reasoning: The

reaction is exothermic; cooling prevents side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via

TLC (Mobile phase: Hexane/EtOAc 4:1).

Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to remove excess

pyridine and unreacted amine.

Extraction: Separate the organic layer. Wash with saturated NaHCO₃ (to remove unreacted

acid) and brine.

Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.

Method B: Carbodiimide Coupling (DCC/EDC)
Used when the acid chloride is not available or to demonstrate "green" activation principles.

Protocol
Dissolve 3-chlorobenzoic acid (1.56 g, 10 mmol) in dry DMF (15 mL).

Add HOBt (1.35 g, 10 mmol) and EDC·HCl (1.92 g, 10 mmol). Stir for 30 minutes to form the

active ester.

Add p-toluidine (1.07 g, 10 mmol).

Stir at room temperature for 12–16 hours.

Dilute with water (100 mL) to precipitate the product. Filter and recrystallize as above.

Visualization of Reaction Mechanisms
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Reaction Workflow (Schotten-Baumann)
The following diagram illustrates the critical pathway and decision points in the synthesis.
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Figure 1: Step-by-step synthesis workflow for the Acyl Chloride method.

Mechanistic Pathway
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed

by the elimination of chloride.
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Figure 2: Mechanistic pathway of the N-acylation reaction.

Characterization and Data Analysis
Successful synthesis is validated through the following physicochemical properties.
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Parameter Specification Notes

Physical State
White to off-white crystalline

solid
Recrystallized from Ethanol

Melting Point
127–129 °C (Typical range for

class)

Compare to literature for

similar isomers [1]

¹H NMR (DMSO-d₆)
δ 2.28 (s, 3H, CH₃), 7.1–8.0

(m, 8H, Ar-H), 10.2 (s, 1H, NH)

Diagnostic singlet for methyl

group

IR Spectrum
3300 cm⁻¹ (N-H str), 1650

cm⁻¹ (C=O amide)

Characteristic Amide I and II

bands

Mass Spectrometry m/z 245.06 [M]⁺
Cl isotope pattern (3:1 ratio at

245/247)

Interpretation: The presence of the chlorine isotope pattern in Mass Spectrometry is the

definitive confirmation of the 3-chloro substitution. The singlet at ~2.3 ppm in Proton NMR

confirms the integrity of the p-tolyl moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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